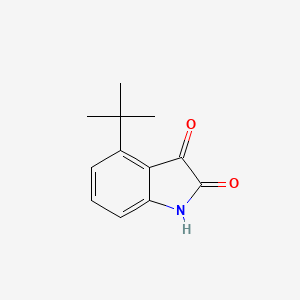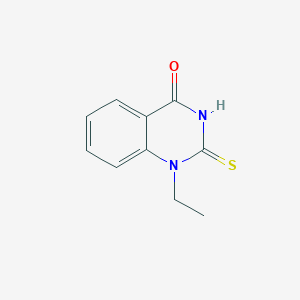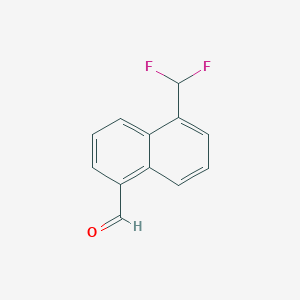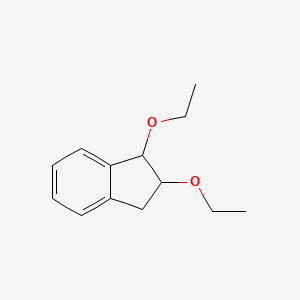
3,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol is an organic compound belonging to the class of naphthalenes It is characterized by the presence of three methyl groups and two hydroxyl groups attached to a dihydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol typically involves the hydrogenation of a precursor naphthalene compound. One common method is the catalytic hydrogenation of 3,6,7-Trimethyl-1,2-naphthoquinone using a palladium catalyst under mild conditions. The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) as reducing agents.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3,6,7-Trimethyl-1,2-naphthoquinone.
Reduction: Formation of 3,6,7-Trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1,6-Trimethyl-1,2-dihydronaphthalene
- 1,5,8-Trimethyl-1,2-dihydronaphthalene
- 2,5,8-Trimethyl-1,2-dihydronaphthalene
Uniqueness
3,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol is unique due to the specific positioning of its methyl and hydroxyl groups, which confer distinct chemical and physical properties. This structural arrangement can lead to different reactivity patterns and interactions compared to its analogs.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3,6,7-trimethyl-5,8-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C13H16O2/c1-7-4-10-5-9(3)12(14)13(15)11(10)6-8(7)2/h5,14-15H,4,6H2,1-3H3 |
InChI Key |
IDLOZZMLAYIVSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2=C(C1)C=C(C(=C2O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11898034.png)



![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11898066.png)




